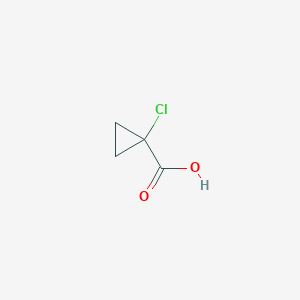
Ácido 1-clorociclopropano-1-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chlorocyclopropane-1-carboxylic acid is a chemical compound with the CAS Number: 108817-35-2 . It has a molecular weight of 120.54 and its IUPAC name is 1-chlorocyclopropane-1-carboxylic acid .
Molecular Structure Analysis
The molecular structure of 1-chlorocyclopropane-1-carboxylic acid consists of a three-membered cyclopropane ring with a chlorine atom and a carboxylic acid group attached to the same carbon .Physical and Chemical Properties Analysis
1-Chlorocyclopropane-1-carboxylic acid is a powder with a melting point of 70-71 degrees Celsius .Aplicaciones Científicas De Investigación
Función en la Biosíntesis de Etileno
El ácido 1-clorociclopropano-1-carboxílico es estructuralmente similar al ácido 1-aminociclopropano-1-carboxílico (ACC), un aminoácido no proteico que es un intermediario en la biosíntesis de la hormona vegetal etileno . El etileno regula una amplia gama de procesos de desarrollo y respuestas en las plantas .
Uso en el Perfil de Fitohormonas
La similitud estructural del compuesto con el ACC también lo hace relevante en el estudio de las fitohormonas. Un estudio reciente presentó un método para la cuantificación precisa no solo de los niveles de ACC, sino también de los miembros principales de otras clases importantes de fitohormonas: auxinas, citoquininas, ácido jasmónico, ácido abscísico y ácido salicílico de la misma muestra biológica . Este método de perfilado permite un enfoque muy sencillo para el estudio indirecto del etileno y explora cómo interactúa, en base a los niveles de contenido, con otros grupos de fitohormonas en las plantas .
Mitigación del Estrés por Calor en Plantas
Investigaciones preliminares sugieren que el pretratamiento con ACC, un compuesto similar al ácido 1-clorociclopropano-1-carboxílico, puede mitigar los impactos negativos del estrés por calor en las plantas . Esto sugiere posibles aplicaciones del ácido 1-clorociclopropano-1-carboxílico en la investigación agrícola y el manejo de cultivos.
Safety and Hazards
Mecanismo De Acción
Target of Action
It is structurally similar to 1-aminocyclopropane-1-carboxylic acid (acc), which is the direct precursor of the plant hormone ethylene . Ethylene regulates a wide range of developmental processes and responses to biotic and abiotic stresses .
Mode of Action
ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .
Biochemical Pathways
Acc, a structurally similar compound, is involved in the ethylene biosynthesis pathway . ACC is synthesized from SAM by ACS and is then oxidized to ethylene by ACO .
Result of Action
A structurally similar compound, acc, has been shown to play a signaling role independent of its biosynthesis .
Action Environment
Acc, a structurally similar compound, has been shown to have its levels directly influenced by developmental, hormonal, and environmental cues .
Análisis Bioquímico
Biochemical Properties
Its structural analog, 1-Aminocyclopropane-1-carboxylic acid (ACC), is known to be a precursor to the plant hormone ethylene . ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs)
Cellular Effects
Acc, its structural analog, has been shown to influence a wide variety of vegetative and developmental processes in plants
Molecular Mechanism
As mentioned earlier, its structural analog ACC is converted to ethylene by ACC oxidase . Whether 1-Chlorocyclopropane-1-carboxylic acid undergoes similar enzymatic reactions or has unique interactions with biomolecules remains to be explored.
Metabolic Pathways
Acc, its structural analog, is involved in the ethylene biosynthesis pathway . It is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) . It is possible that 1-Chlorocyclopropane-1-carboxylic acid may be involved in similar metabolic pathways.
Transport and Distribution
Acc, its structural analog, is known to be transported throughout the plant over short and long distances . Future studies could investigate whether 1-Chlorocyclopropane-1-carboxylic acid has similar transport mechanisms.
Subcellular Localization
Acc oxidase, the enzyme that converts ACC to ethylene, has been found to be mainly located in the cytosol of apple fruit pericarp tissue . Future studies could investigate the subcellular localization of 1-Chlorocyclopropane-1-carboxylic acid and any effects on its activity or function.
Propiedades
IUPAC Name |
1-chlorocyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO2/c5-4(1-2-4)3(6)7/h1-2H2,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSNICRIXPNUQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108817-35-2 |
Source


|
| Record name | 1-chlorocyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[2-[(Z)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2559515.png)
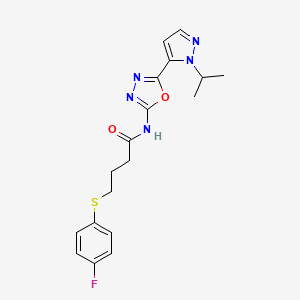
![4-{[1-(4-cyanobenzoyl)piperidin-3-yl]methoxy}-N-cyclopropylbenzamide](/img/no-structure.png)
![7-benzyl-1-(2-ethoxyethyl)-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2559523.png)
![3-(2-Chloro-6-fluorophenyl)-N-{2-[(fur-2-ylmethyl)thio]ethyl}-5-methylisoxazole-4-carboxamide](/img/structure/B2559524.png)

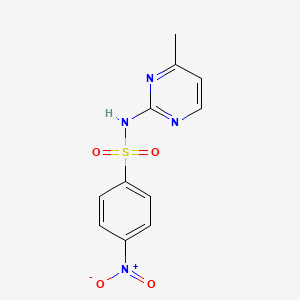
![3-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2559529.png)
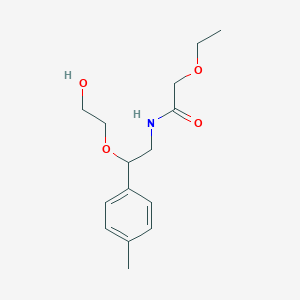
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenylquinoline-4-carboxamide](/img/structure/B2559532.png)
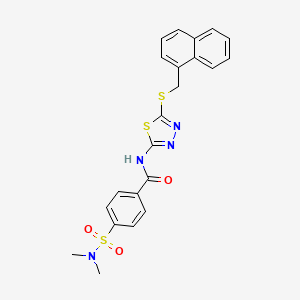

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-butoxybenzamide](/img/structure/B2559536.png)

